"synthesis of Tetrakis(2-butoxyethyl) orthosilicate"
"synthesis of Tetrakis(2-butoxyethyl) orthosilicate"
An In-depth Technical Guide to the Synthesis of Tetrakis(2-butoxyethyl) orthosilicate
Introduction
Tetrakis(2-butoxyethyl) orthosilicate, also known as tetra(2-butoxyethyl) silicate, is an organosilicon compound with the chemical formula Si(OCH₂CH₂OC₄H╉)₄. It belongs to the family of orthosilicates, which are esters of orthosilicic acid. The unique structure of this molecule, featuring a central silicon atom bonded to four 2-butoxyethyl groups, imparts specific properties that make it a valuable component in various industrial and research applications. This technical guide provides a comprehensive overview of the synthesis of Tetrakis(2-butoxyethyl) orthosilicate, detailing the primary synthetic routes, experimental protocols, and relevant chemical principles.
This document is intended for researchers, scientists, and professionals in the fields of materials science, chemistry, and drug development who are interested in the synthesis and application of advanced organosilicon compounds.
Properties and Applications
Tetrakis(2-butoxyethyl) orthosilicate is a liquid at room temperature with a high boiling point. The butoxyethyl groups provide a degree of organic compatibility, while the central silicate core offers the potential for forming inorganic silica networks upon hydrolysis and condensation. This dual nature is key to its applications.
Key Applications Include:
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Adhesion Promoter: It enhances the bonding strength between different materials, which is critical in the manufacturing of composites and sealants.
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Crosslinking Agent: Used in the formulation of room-temperature-vulcanizing (RTV) silicone sealants.[1]
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Surface Modifier: It can be used to modify the surface of silica, imparting hydrophobic properties.[1]
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Precursor in Sol-Gel Processes: It is a vital precursor for the synthesis of silica-based materials, such as coatings, nanoparticles, and aerogels, through the sol-gel process. The controlled hydrolysis and condensation of Tetrakis(2-butoxyethyl) orthosilicate allow for the formation of silica networks with tailored properties.[2]
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Drug Delivery: The sol-gel method using orthosilicate precursors can be employed to create silica nanoparticles for drug delivery systems, offering biocompatibility and controlled release.[2]
Synthesis of Tetrakis(2-butoxyethyl) orthosilicate
There are three primary methods for the synthesis of Tetrakis(2-butoxyethyl) orthosilicate:
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Direct Synthesis from Elemental Silicon and 2-Butoxyethanol: This is a prominent industrial method.
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Reaction of Silicon Tetrachloride (SiCl₄) with 2-Butoxyethanol: A common laboratory-scale synthesis.
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Transesterification of a Simpler Orthosilicate: An alternative route involving the exchange of alkoxy groups.
The following sections provide detailed descriptions of these synthetic pathways.
Direct Synthesis from Elemental Silicon and 2-Butoxyethanol
This method involves the direct reaction of elemental silicon with 2-butoxyethanol, typically in the presence of a catalyst. The overall reaction is as follows:
Si + 4 HOCH₂CH₂OC₄H₉ → Si(OCH₂CH₂OC₄H₉)₄ + 2 H₂[3]
This process is favored in industrial settings due to its directness and atom economy.
Experimental Protocol:
A detailed experimental protocol for a similar direct synthesis of a tetraalkyl orthosilicate is described in US Patent 4,288,604. The following is a generalized procedure adapted for the synthesis of Tetrakis(2-butoxyethyl) orthosilicate:
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Reactor Setup: A stirred-tank reactor equipped with a heating mantle, a condenser, and an inert gas inlet is charged with 2-butoxyethanol.
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Catalyst Addition: An alkali metal or alkali metal hydroxide, such as sodium or potassium hydroxide, is added to the 2-butoxyethanol to form the corresponding alkoxide catalyst in situ. The formation of the reactive alkoxide intermediate is crucial for the reaction mechanism.[3]
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Silicon Addition: High-purity (>98%) elemental silicon powder is added to the reactor. The use of high-purity silicon is preferred to minimize side reactions.[4]
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Reaction Conditions: The reaction mixture is heated to a temperature in the range of 200–210°C under an inert atmosphere (e.g., nitrogen) with continuous stirring.[4] Maintaining the optimal temperature is critical to prevent thermal degradation of the product.[4]
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Reaction Progression: The reaction is monitored by the evolution of hydrogen gas.
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Product Isolation: After the reaction is complete, the product, Tetrakis(2-butoxyethyl) orthosilicate, is isolated from the reaction mixture by distillation under reduced pressure.
Quantitative Data:
| Parameter | Value/Condition | Source |
| Reactants | Elemental Silicon, 2-Butoxyethanol | [3] |
| Catalyst | Alkali metal or alkali metal hydroxide | [3] |
| Temperature | 200–210°C | [4] |
| Atmosphere | Inert (e.g., Nitrogen) | [4] |
| Purity of Silicon | >98% | [4] |
| Illustrative Yield | >70% (for similar compounds) | [5] |
Synthesis from Silicon Tetrachloride and 2-Butoxyethanol
This method is a common route for laboratory-scale synthesis of orthosilicates. The reaction involves the alcoholysis of silicon tetrachloride with 2-butoxyethanol.
SiCl₄ + 4 HOCH₂CH₂OC₄H₉ → Si(OCH₂CH₂OC₄H₉)₄ + 4 HCl
A key challenge in this synthesis is the management of the hydrogen chloride (HCl) byproduct, which is corrosive and can catalyze side reactions.
Experimental Protocol:
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Reactor Setup: A three-necked flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer is charged with a solution of 2-butoxyethanol in an anhydrous solvent (e.g., toluene).
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HCl Scavenger: An anhydrous base, such as pyridine or triethylamine, is often added to the reaction mixture to neutralize the HCl as it is formed.
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Addition of SiCl₄: Silicon tetrachloride is added dropwise to the stirred solution of 2-butoxyethanol at a controlled temperature, typically 0-5°C, to manage the exothermic reaction.
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Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
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Product Isolation: The precipitated hydrochloride salt of the base is removed by filtration. The solvent is then removed from the filtrate by distillation, and the crude product is purified by vacuum distillation.
Quantitative Data:
Specific quantitative data for the synthesis of Tetrakis(2-butoxyethyl) orthosilicate via this method is not available in the provided search results. However, for the synthesis of the related Tetrakis(2-ethoxyethyl) orthosilicate, yields of 75-85% have been reported.[7]
| Parameter | Value/Condition | Source (Illustrative) |
| Reactants | Silicon Tetrachloride, 2-Butoxyethanol | [3] |
| Solvent | Anhydrous Toluene | General Knowledge |
| HCl Scavenger | Pyridine or Triethylamine | [3] |
| Temperature | 0-5°C (addition), Room Temperature (reaction) | General Knowledge |
| Illustrative Yield | 75-85% (for Tetrakis(2-ethoxyethyl) orthosilicate) | [7] |
Synthesis by Transesterification
Transesterification is another viable method for synthesizing Tetrakis(2-butoxyethyl) orthosilicate. This process involves reacting a more common and volatile orthosilicate, such as tetraethyl orthosilicate (TEOS), with 2-butoxyethanol.
Si(OC₂H₅)₄ + 4 HOCH₂CH₂OC₄H₉ ⇌ Si(OCH₂CH₂OC₄H₉)₄ + 4 C₂H₅OH
The reaction is an equilibrium process. To drive the reaction to completion, the more volatile alcohol byproduct (ethanol in this case) is continuously removed by distillation.
Experimental Protocol:
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Reactor Setup: A distillation apparatus is assembled with a reaction flask, a distillation column, a condenser, and a receiving flask.
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Reactants and Catalyst: The reaction flask is charged with tetraethyl orthosilicate (TEOS), an excess of 2-butoxyethanol, and an acid or base catalyst (e.g., a titanium alkoxide or a strong acid/base).
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Reaction and Distillation: The reaction mixture is heated. As the reaction proceeds, ethanol is formed and, being more volatile than 2-butoxyethanol and the product, it distills out of the reaction mixture, shifting the equilibrium towards the formation of the desired product.
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Product Isolation: Once the removal of ethanol is complete (indicated by a rise in the distillation head temperature to that of 2-butoxyethanol), the excess 2-butoxyethanol and the catalyst are removed by vacuum distillation to yield the purified Tetrakis(2-butoxyethyl) orthosilicate.
Quantitative Data:
While this method is considered viable for laboratory-scale synthesis, specific yield data for Tetrakis(2-butoxyethyl) orthosilicate was not found in the search results. The efficiency of the transesterification is highly dependent on the efficiency of the removal of the alcohol byproduct.
Visualizations
Synthesis Workflow
The following diagram illustrates the different synthetic pathways for Tetrakis(2-butoxyethyl) orthosilicate.
Caption: Overview of the primary synthetic routes to Tetrakis(2-butoxyethyl) orthosilicate.
Sol-Gel Process Workflow
Tetrakis(2-butoxyethyl) orthosilicate is a precursor in the sol-gel process to form silica-based materials. The following diagram outlines the key stages of this process.
Caption: The sol-gel process using Tetrakis(2-butoxyethyl) orthosilicate as a precursor.
Conclusion
The synthesis of Tetrakis(2-butoxyethyl) orthosilicate can be achieved through several viable routes, with the direct synthesis from elemental silicon being the most prominent for industrial production and the reaction with silicon tetrachloride being a common laboratory method. The choice of synthesis route depends on factors such as the desired scale of production, available starting materials, and safety considerations. The unique properties of Tetrakis(2-butoxyethyl) orthosilicate make it a versatile precursor for the development of advanced materials through processes like the sol-gel method, with applications spanning from coatings and adhesives to nanotechnology and drug delivery. Further research into optimizing reaction conditions and yields for the various synthetic pathways will continue to enhance the utility of this important organosilicon compound.
References
- 1. From SiO2 to Alkoxysilanes for the Synthesis of Useful Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4288604A - Method for the production of tetraalkyl silicates - Google Patents [patents.google.com]
- 3. Tetrakis(2-butoxyethyl) orthosilicate | 18765-38-3 | Benchchem [benchchem.com]
- 4. Direct synthesis of tetraalkoxysilanes in a high-pressure mechanochemical reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Direct synthesis of tetraalkoxysilanes from silica and alcohols - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Biomimetic Sol–Gel Chemistry to Tailor Structure, Properties, and Functionality of Bionanocomposites by Biopolymers and Cells - PMC [pmc.ncbi.nlm.nih.gov]
